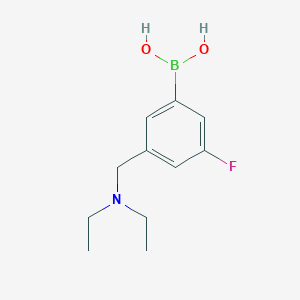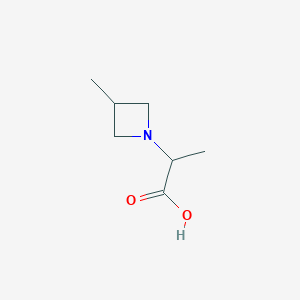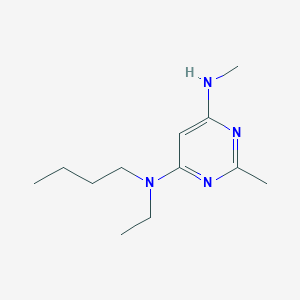
3-Methylpyrrolidine-1-carbonyl chloride
Overview
Description
3-Methylpyrrolidine-1-carbonyl chloride is a chemical compound that is widely used in scientific research and industry. It has a molecular formula of C6H10ClNO and a molecular weight of 147.6 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carbonyl compounds like this one generally undergo nucleophilic addition or substitution reactions .Scientific Research Applications
Organic Synthesis
3-Methylpyrrolidine-1-carbonyl chloride derivatives, such as N-Methylpyrrolidine-zinc borohydride, have been used as reducing agents in organic synthesis. They are effective in reducing a variety of organic compounds like aldehydes, ketones, acid chlorides, and esters, exhibiting complete regio-selectivity in the reduction of α,β-unsaturated carbonyl compounds (Tajbakhsh et al., 2003).
Material Synthesis
These compounds have also been involved in the synthesis of materials such as calcium carbonate. Research has shown that pyrrolidinium chloride ionic liquids (ILs) significantly influence the morphology and structure of CaCO3 in ethanolic solutions, indicating potential applications in drug delivery (Fernandes et al., 2012).
Polymer Science
In polymer science, 1-methylpyrrolidinium chloride variants are studied for their potential as solvents for the synthesis of high-strength materials like poly(p-phenylene terephthalamide) (PPTA). They play a crucial role in ensuring the polymer's stability during synthesis and the formation of a hydrogen bond network necessary for the reaction (Dewilde et al., 2017).
properties
IUPAC Name |
3-methylpyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPQKMJZJUTLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B1470531.png)
![Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470532.png)
![Ethyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1470533.png)





![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)




